molecular formula C16H15N3 B1208984 1-(4-Amidinobenzyl)indole CAS No. 83783-25-9

1-(4-Amidinobenzyl)indole

Cat. No.: B1208984
CAS No.: 83783-25-9
M. Wt: 249.31 g/mol
InChI Key: VKEKMIKRPJWXHO-UHFFFAOYSA-N
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Description

4-Indol-1-ylmethyl-benzamidine is a chemical compound that features an indole moiety linked to a benzamidine group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The benzamidine group is often associated with protease inhibition, making this compound of interest in various biochemical and medicinal research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Indol-1-ylmethyl-benzamidine typically involves the condensation of an indole derivative with a benzamidine precursor. One common method is the reaction of 4-bromo-3-nitrotoluene with phenylhydrazine to form the indole core, followed by functionalization to introduce the benzamidine group .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Indol-1-ylmethyl-benzamidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Indol-1-ylmethyl-benzamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme inhibition, particularly proteases.

    Medicine: Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Indol-1-ylmethyl-benzamidine involves its interaction with specific molecular targets, such as proteases. The benzamidine group binds to the active site of proteases, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 4-Indol-1-ylmethyl-benzamidine is unique due to its combined indole and benzamidine structures, which confer both the biological activities of indole derivatives and the protease inhibition properties of benzamidine. This dual functionality makes it a valuable compound in various research fields .

Properties

IUPAC Name

4-(indol-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKMIKRPJWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232637
Record name 1-(4-Amidinobenzyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83783-25-9
Record name 1-(4-Amidinobenzyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amidinobenzyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Amidinobenzyl)indole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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